molecular formula C9H13N3O2 B8434065 (5-Methyl-4,5,6,7-tetrahydro-imidazo[4,5-c]pyridin-1-yl)-acetic acid

(5-Methyl-4,5,6,7-tetrahydro-imidazo[4,5-c]pyridin-1-yl)-acetic acid

Cat. No. B8434065
M. Wt: 195.22 g/mol
InChI Key: BJYCIVKSUNUGTH-UHFFFAOYSA-N
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Patent
US09266876B2

Procedure details

The final compound was prepared using a method analogous to that of Example 14 step 14.2, (5-methyl-4,5,6,7-tetrahydro-imidazo[4,5-c]pyridin-1-yl)acetic acid benzyl ester replacing intermediate 14.1 and using EtOH instead of MeOH/AcOH. LC-MS (B): tR=0.13 min; [M+H]+: 196.31.
Name
(5-methyl-4,5,6,7-tetrahydro-imidazo[4,5-c]pyridin-1-yl)acetic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:21])[CH2:10][N:11]1[C:19]2[CH2:18][CH2:17][N:16]([CH3:20])[CH2:15][C:14]=2[N:13]=[CH:12]1)C1C=CC=CC=1>CCO>[CH3:20][N:16]1[CH2:17][CH2:18][C:19]2[N:11]([CH2:10][C:9]([OH:21])=[O:8])[CH:12]=[N:13][C:14]=2[CH2:15]1

Inputs

Step One
Name
(5-methyl-4,5,6,7-tetrahydro-imidazo[4,5-c]pyridin-1-yl)acetic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CN1C=NC=2CN(CCC21)C)=O
Step Two
Name
( B )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CC2=C(CC1)N(C=N2)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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